2-Chloro-4'-fluorochalcone
Description
Significance of Chalcones in Medicinal Chemistry and Drug Discovery
The core structure of chalcones, with its α,β-unsaturated ketone functionality, serves as a "privileged scaffold" in medicinal chemistry. nih.gov This means the chalcone (B49325) framework is a versatile template for developing new therapeutic agents. bohrium.com The presence of conjugated double bonds and a delocalized π-electron system across both aromatic rings contributes to their relatively low redox potentials and a higher likelihood of participating in electron transfer reactions, which is often linked to their biological effects. abacademies.org
Chalcones have been reported to exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, antioxidant, antiviral, and antimalarial activities. abacademies.orgnih.govwisdomlib.org Their broad-spectrum therapeutic potential has made them a focal point in drug discovery, with researchers continuously exploring structural modifications to enhance their potency and selectivity for various biological targets. bohrium.comwisdomlib.org
Overview of Halogenated Chalcones in Chemical Biology
The introduction of halogen atoms into the chalcone structure, creating halogenated chalcones, has been a key strategy in medicinal chemistry to modulate their biological activity. asianpubs.org Halogenation can significantly influence the electronic properties, lipophilicity, and metabolic stability of the molecule, often leading to enhanced pharmacological effects. mdpi.comresearchgate.net For instance, the presence of electron-withdrawing groups like halogens on the aromatic rings has been associated with potent antimicrobial and anticancer activities. mdpi.comnih.gov
Research has shown that halogenated chalcones can exhibit strong biological activities that are not typically found in their naturally occurring, non-halogenated counterparts. asianpubs.org The position and nature of the halogen substituent can have a profound impact on the compound's efficacy. For example, fluorinated chalcones have been noted for their increased antifungal activity. asianpubs.org This has spurred significant research into the synthesis and biological evaluation of various halogenated chalcone derivatives. nih.govnih.gov
Specific Research Focus on 2-Chloro-4'-fluorochalcone within Chalcone Research
Within the broad class of halogenated chalcones, this compound has emerged as a compound of specific research interest. This particular chalcone derivative features a chlorine atom at the 2-position of one aromatic ring and a fluorine atom at the 4'-position of the other. The unique combination of these two different halogen substituents on the chalcone framework is believed to enhance its lipophilicity and reactivity, potentially leading to superior biological activity profiles.
The molecular formula of this compound is C15H10ClFO, and its molecular weight is 260.69 g/mol . scbt.com Research on this compound and its derivatives has focused on understanding the relationship between its specific structure and its linear and non-linear optical properties, as well as its potential therapeutic applications. researchgate.netdntb.gov.ua The presence of both chloro and fluoro groups makes it a valuable candidate for further investigation in medicinal chemistry and materials science. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(17)9-6-12/h1-10H/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYSLQXVRKLSBO-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419456 | |
| Record name | 2-chloro-4'-fluorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28081-11-0 | |
| Record name | 28081-11-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-4'-fluorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-4'-FLUOROCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Chloro 4 Fluorochalcone and Its Analogues
Claisen-Schmidt Condensation Approaches
The Claisen-Schmidt condensation is the most prevalent and fundamental method for synthesizing chalcones. ipb.ptmdpi.com This reaction involves the base- or acid-catalyzed condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde (B42025). ipb.ptmdpi.com For the synthesis of 2-Chloro-4'-fluorochalcone, this would involve the reaction of 2-chloroacetophenone (B165298) with 4-fluorobenzaldehyde.
Reaction Conditions and Optimization
The success of the Claisen-Schmidt condensation hinges on carefully optimized reaction conditions. Typically, the reaction is carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol (B145695) or methanol (B129727) at room temperature. unmul.ac.id Reaction times can vary significantly, from a few hours to several days, to achieve a good yield. unmul.ac.id For instance, the synthesis of a similar compound, 4'-chlorochalcone, is often performed by reacting 4-chlorobenzaldehyde (B46862) with acetophenone in ethanol with NaOH at room temperature for 12-24 hours.
Optimization of these conditions is crucial to maximize yield and purity. Factors such as the concentration of the base, reaction temperature, and solvent polarity can influence the rate of reaction and the formation of side products. For example, strong basic conditions can sometimes lead to Z-to-E isomerization, necessitating careful pH control.
Catalysis in Chalcone (B49325) Synthesis
A wide array of catalysts have been explored to enhance the efficiency and greenness of chalcone synthesis. While traditional methods rely on aqueous bases like NaOH and KOH, other base catalysts such as magnesium t-butoxide, potassium carbonate, and piperidine (B6355638) have also been employed. nih.gov
In recent years, heterogeneous catalysts have gained prominence. These include alumina (B75360), MgO, and natural phosphates, which offer advantages like easier separation from the reaction mixture and potential for reuse. nih.gov For example, silica-H2SO4 has been evaluated as an efficient heterogeneous catalyst for chalcone synthesis. ugm.ac.id The use of solid acid catalysts, such as ion-exchange resins like Amberlyst-15, has also been reported for the synthesis of chalcones under microwave irradiation. mdpi.com
The choice of catalyst can be influenced by the nature of the substituents on the aromatic rings. Electron-donating groups on the benzaldehyde tend to favor acid-catalyzed condensation, while electron-withdrawing groups are more amenable to base-catalyzed reactions. sci-hub.se
Yield Enhancement Strategies
Several strategies have been developed to improve the yields of chalcone synthesis. One common approach is the use of solvent-free reaction conditions, often involving grinding the reactants with a solid catalyst. This technique, a cornerstone of green chemistry, minimizes waste and can significantly reduce reaction times. gkyj-aes-20963246.comunisi.it For instance, a solvent-free method using iodine-impregnated neutral alumina as a catalyst under microwave activation has been shown to produce chalcones in high yields (79-95%) in less than two minutes. nih.gov
Another effective strategy is the application of microwave irradiation, which can dramatically shorten reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. scholarsresearchlibrary.comfrontiersin.orgasianpubs.org This is attributed to the efficient and rapid heating of the reaction mixture by microwaves. frontiersin.org
Alternative Synthetic Routes for Fluorinated and Chlorinated Chalcones
Beyond the traditional Claisen-Schmidt condensation, alternative synthetic methodologies have been developed, offering advantages in terms of reaction conditions, efficiency, and environmental impact.
Ionic Liquid-Mediated Synthesis
Ionic liquids (ILs) have emerged as promising green solvents and catalysts for organic synthesis due to their negligible vapor pressure, thermal stability, and recyclability. unisi.itresearchgate.net They have been successfully employed in the synthesis of chalcones, including halogenated derivatives. acs.orgacs.org
In some cases, the ionic liquid can act as both the solvent and the catalyst. For example, sulfonic acid-functionalized ionic liquids have been used as recyclable catalysts for the Claisen-Schmidt condensation, leading to high yields of chalcones. acs.org The use of ionic liquids can also be combined with other techniques like ultrasound irradiation to further accelerate the reaction and improve yields, even for challenging substrates like those containing hydroxyl groups that might otherwise require protection. acs.org Phosphonium-based ionic liquids have also been demonstrated as efficient catalysts for chalcone synthesis, offering mild reaction conditions and high yields. researchgate.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a popular and effective tool for accelerating a wide range of chemical reactions, including the synthesis of chalcones. scholarsresearchlibrary.comfrontiersin.orgmdpi.com This technique offers several advantages over conventional heating, including significantly reduced reaction times, higher yields, and often cleaner reactions with fewer byproducts. asianpubs.orgsapub.org
The synthesis of various chalcone derivatives, including those with heterocyclic rings and steroidal moieties, has been successfully achieved using microwave irradiation. scholarsresearchlibrary.com For instance, the reaction time for chalcone synthesis can be reduced from 24 hours under conventional conditions to just a few minutes with microwave heating. scholarsresearchlibrary.com The combination of microwave irradiation with solvent-free conditions or the use of solid catalysts like fly ash:H2SO4 or I2-Al2O3 can further enhance the efficiency and green credentials of the synthesis. nih.govscholarsresearchlibrary.com
Below is a comparative table summarizing the yields and reaction times for different synthetic methods for chalcone derivatives, highlighting the efficiency of microwave-assisted synthesis.
| Synthetic Method | Catalyst/Medium | Reaction Time | Yield (%) | Reference |
| Conventional | 40% KOH | 12 h | - | mdpi.com |
| Microwave-Assisted | 80 °C, basic ethanol | - | - | mdpi.com |
| Conventional | - | 10-40 h | 71-87 | frontiersin.org |
| Microwave-Assisted | - | 1-5 min | 78-92 | frontiersin.org |
| Conventional | - | 12 h | - | scholarsresearchlibrary.com |
| Microwave-Assisted | - | 4-6 min | 60-95 | scholarsresearchlibrary.com |
| Grinding Technique | NaOH | 1.5 h | 26.55-46.32 | gkyj-aes-20963246.com |
| Microwave-Assisted | Flyash: H2SO4 | - | up to 90 | scholarsresearchlibrary.com |
| Microwave-Assisted | I2-Al2O3 | - | - | scholarsresearchlibrary.com |
This data clearly demonstrates the significant advantages of microwave-assisted synthesis in terms of both reaction speed and product yield.
Advanced Purification and Characterization Techniques in Synthesis Research
Following the initial synthesis of this compound, which is often achieved through a Claisen-Schmidt condensation, the crude product requires purification to remove unreacted starting materials, byproducts, and other impurities. nih.govresearchgate.net The choice of purification method is critical and is often guided by the physical properties of the chalcone and the nature of the impurities.
Recrystallization: A common and effective technique for purifying solid compounds is recrystallization. jetir.orgchegg.com This method relies on the principle of differential solubility of the desired compound and impurities in a suitable solvent at different temperatures. For chalcones, ethanol is a frequently used solvent. jetir.orgrsc.org The crude product is dissolved in a minimal amount of hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. rsc.org The efficiency of recrystallization can be influenced by the cooling rate and the choice of solvent. rsc.org In some cases, a two-solvent system is employed to achieve higher purity. mdpi.com
Chromatographic Methods: When recrystallization is insufficient to achieve the desired level of purity, or for non-crystalline products, chromatographic techniques are indispensable. mdpi.com
Column Chromatography: This is a versatile technique used for the separation of compounds based on their differential adsorption onto a stationary phase. mdpi.compreprints.org A slurry of the crude product is loaded onto a column packed with an adsorbent, typically silica (B1680970) gel, and a solvent or a mixture of solvents (eluent) is passed through the column. jetir.org Compounds separate based on their polarity, with less polar compounds eluting faster. For chalcones, a common eluent system is a mixture of petroleum ether and ethyl acetate. mdpi.com
Thin-Layer Chromatography (TLC): TLC is a rapid and sensitive analytical technique used to monitor the progress of a reaction and to determine the purity of a compound. jetir.org It operates on the same principles as column chromatography but on a smaller scale, using a thin layer of adsorbent coated on a plate. The separation of spots on the TLC plate can guide the optimization of solvent systems for column chromatography. jetir.org
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique that offers high resolution and sensitivity. ptfarm.pl It is particularly useful for the analysis and purification of complex mixtures. mdpi.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is often employed for the separation of chalcones. ptfarm.pl Gradient elution, where the composition of the mobile phase is changed over time, can provide excellent separation of chalcone derivatives. ptfarm.pl Two-dimensional HPLC (2D-HPLC) offers even greater resolving power for complex samples by using two different separation mechanisms. mdpi.com
Characterization Techniques: Once purified, the identity and structure of this compound and its analogs are confirmed using a combination of spectroscopic and analytical methods.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules. jetir.orgunmul.ac.id ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. unmul.ac.id For chalcones, the characteristic signals for the α,β-unsaturated ketone system are key diagnostic features. unmul.ac.id
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. jetir.orgunmul.ac.id The spectrum of a chalcone will show characteristic absorption bands for the carbonyl group (C=O) and the carbon-carbon double bond (C=C) of the enone system. gkyj-aes-20963246.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity. unmul.ac.id High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. frontiersin.org
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. mdpi.comnih.govscirp.org This technique can confirm the stereochemistry and reveal details about intermolecular interactions. mdpi.comnih.gov
The following tables summarize key purification and characterization data for chalcones, providing a reference for researchers in the field.
Table 1: Purification Techniques for Chalcones
| Purification Method | Stationary Phase/Solvent System | Application | Reference |
| Recrystallization | Ethanol | General purification of solid chalcones. | jetir.orgrsc.org |
| Column Chromatography | Silica gel with petroleum ether/ethyl acetate | Separation of chalcones from reaction mixtures. | jetir.orgmdpi.com |
| HPLC | C18 column with acetonitrile/water gradient | High-purity analysis and separation. | ptfarm.pl |
| 2D-HPLC | On-line heart-cut technique with different column chemistries | Analysis of complex plant extracts containing chalcones. | mdpi.com |
Table 2: Spectroscopic Data for Chalcone Characterization
| Technique | Key Observables for Chalcones | Reference |
| ¹H NMR | Signals for α,β-unsaturated protons, aromatic protons. | unmul.ac.id |
| ¹³C NMR | Signals for carbonyl carbon, α,β-unsaturated carbons, aromatic carbons. | unmul.ac.id |
| IR | C=O stretch, C=C stretch of the enone system. | gkyj-aes-20963246.com |
| Mass Spectrometry | Molecular ion peak corresponding to the chalcone's molecular weight. | unmul.ac.id |
Structure Activity Relationships Sar in 2 Chloro 4 Fluorochalcone Derivatives
Influence of Halogen Substituents on Bioactivity (Chlorine and Fluorine)
The presence and position of halogen atoms like chlorine and fluorine on the chalcone (B49325) rings are critical determinants of bioactivity. These atoms exert their influence through a combination of inductive and resonance effects, which in turn affect the molecule's electronic distribution, reactivity, and interaction with biological targets. unizin.orglibretexts.org
The specific location of the chlorine atom on the chalcone's A-ring significantly impacts its biological efficacy and selectivity. Studies on tertiary amine derivatives of chlorochalcones designed as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors have shown that the position of the chlorine atom is a key factor. tandfonline.comtandfonline.com
For instance, a series of chlorochalcone (B8783882) derivatives demonstrated that the inhibitory activity and selectivity for AChE over BuChE varied based on whether the chlorine was at the 2-, 3-, or 4-position of the A-ring. tandfonline.comtandfonline.comnih.gov One of the most potent compounds in this series, which had a chlorine at the 2-position, showed an IC₅₀ value of 0.17 µmol/L against AChE and a selectivity of over 667-fold compared to BuChE. tandfonline.comnih.gov This highlights that the 2-chloro substitution pattern can be particularly favorable for certain enzyme-inhibitor interactions. In other contexts, such as anti-inflammatory activity, some research has indicated that placing a chloro group at the ortho or para positions can decrease activity, while a meta-positioning may enhance it. sci-hub.se
Halogens are classic examples of electron-withdrawing groups, a property that stems from their high electronegativity. unizin.orglibretexts.org This inductive effect pulls electron density away from the aromatic ring, making the ring more electron-poor. unizin.orglibretexts.org This electron deficiency can destabilize the carbocation intermediate formed during electrophilic aromatic substitution, thus deactivating the ring. libretexts.org
In 2-Chloro-4'-fluorochalcone, both the chlorine and fluorine atoms contribute to the molecule's electronic profile. The electron-withdrawing nature of these halogens influences the reactivity of the α,β-unsaturated carbonyl system and affects how the molecule binds to target proteins. For example, the chlorine atom can enhance hydrophobic interactions within an enzyme's active site, stabilizing the enzyme-inhibitor complex. The influence of such substituents on cytotoxicity has been correlated with their electronic properties, such as the Hammett constant. core.ac.uk Furthermore, the type of halogen can influence the metabolic fate of a compound; studies on related halophenols have shown that changing the substituent from fluorine to chlorine to bromine alters the balance between sulphation and glucuronidation, partly by increasing the molecule's hydrophobicity. nih.gov
Role of the α,β-Unsaturated Carbonyl System in Biological Activity
The α,β-unsaturated carbonyl system, also known as an enone, is a defining feature of the chalcone scaffold and is widely considered essential for many of its biological activities. researchgate.netmdpi.com This system consists of a carbonyl group conjugated with a carbon-carbon double bond, which makes it susceptible to nucleophilic attack at the β-carbon in a process called a Michael addition. wikipedia.org
This reactivity allows chalcones to form covalent bonds with nucleophilic groups, such as the thiol (sulfhydryl) groups of cysteine residues found in many enzymes and proteins. researchgate.netnih.gov This interaction is believed to be a primary mechanism behind the diverse biological effects of chalcones, including their anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov The electrophilic nature of the enone moiety can, however, also lead to reactions with other biological macromolecules, which can be a source of both therapeutic effects and potential toxicity. sci-hub.se Docking studies have suggested that this carbonyl system can act as a functional group for nucleophilic attack from amino acid residues within the catalytic sites of enzymes like the proteasome. nih.gov
Impact of Donor-Acceptor Substitutions on Molecular Properties and Activity
The arrangement of electron-donating groups (donors) and electron-withdrawing groups (acceptors) on the aromatic rings of the chalcone scaffold creates a "push-pull" system that can significantly influence the molecule's molecular and optical properties. researchgate.netresearchgate.net This donor-π-acceptor (D-π-A) architecture facilitates intramolecular charge transfer (ICT) from the donor, through the conjugated π-system of the enone bridge, to the acceptor. researchgate.net
This ICT is crucial for non-linear optical (NLO) properties. Research on derivatives of 2-chloro-4-fluorochalcone (B1624140) has explored how adding various donor groups can enhance these properties. researchgate.netresearchgate.net The strength of the NLO response is dependent on the strength of the donor and acceptor substituents. researchgate.net For example, a study of three 2-chloro-4-fluorochalcone derivatives found that a strong donor group, like a hydroxy substituent, resulted in a large third-order hyperpolarizability (γ), a measure of NLO activity. researchgate.netresearchgate.net This effect is linked to a smaller energy gap between the ground and first excited states and a larger transition dipole moment. researchgate.netresearchgate.net
Table 1: Impact of Donor Substituents on Non-Linear Optical (NLO) Properties of this compound Derivatives This table is representative of findings discussed in the literature, where stronger donor groups enhance NLO properties. researchgate.netresearchgate.net Specific values are illustrative.
| Substituent (Donor Group) | Relative Donor Strength | Resulting NLO Response (γ) |
|---|---|---|
| -H (Unsubstituted) | Low | Baseline |
| -OCH₃ (Methoxy) | Medium | Increased |
| -OH (Hydroxy) | High | Significantly Increased |
| -N(CH₃)₂ (Dimethylamino) | Very High | Strongly Increased |
SAR Studies on Derivatized Chalcones (e.g., pyrazoline, tertiary amine, glycosides)
Modifying the basic this compound structure by introducing new heterocyclic rings or functional groups is a common strategy to develop derivatives with enhanced or novel biological activities.
Pyrazoline Derivatives : Pyrazolines are five-membered heterocyclic rings that can be synthesized from chalcones. This modification significantly alters the core structure by replacing the α,β-unsaturated carbonyl system. tandfonline.comtandfonline.com In some cases, this change can lead to a decrease in a specific activity. For example, a study on cholinesterase inhibitors found that the pyrazoline derivatives of chlorochalcones had weaker activity and lower selectivity against AChE compared to the corresponding tertiary amine chlorochalcone derivatives. tandfonline.comtandfonline.comnih.gov However, in other areas, pyrazoline derivatives of chalcones have shown promise as anticancer, insecticidal, and neuropharmacological agents. ijper.orgnih.govnih.gov For instance, novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives have been synthesized and tested for insecticidal activities. nih.gov
Tertiary Amine Derivatives : The introduction of a tertiary amine side chain to the chlorochalcone scaffold has been a successful strategy for developing potent and selective AChE inhibitors. tandfonline.comtandfonline.com SAR studies revealed that the inhibitory activity is highly dependent on both the position of the chlorine atom and the nature of the tertiary amine group. tandfonline.comnih.gov For instance, compound 4l from one study, which combined a 2-chloro substituent with a specific tertiary amine, was identified as a highly potent and selective AChE inhibitor. tandfonline.comtandfonline.com Molecular docking suggested that such derivatives can bind simultaneously to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. tandfonline.comnih.gov
Table 2: Acetylcholinesterase (AChE) Inhibition by Tertiary Amine Derivatives of Chlorochalcones Data adapted from a study on chlorochalcone derivatives, illustrating the impact of chlorine position and amine structure on inhibitory activity. tandfonline.comtandfonline.com
| Compound | Chlorine Position | Amine Moiety | AChE IC₅₀ (µmol/L) |
|---|---|---|---|
| Precursor (3a) | 2-Cl | -OH | >500 |
| 4i | 4-Cl | Piperidine (B6355638) | 0.91 |
| 4j | 4-Cl | Pyrrolidine | 0.81 |
| 4k | 3-Cl | Pyrrolidine | 0.28 |
| 4l | 2-Cl | Pyrrolidine | 0.17 |
| Rivastigmine (Reference) | N/A | N/A | 10.54 |
Glycoside Derivatives : Glycosylation, the attachment of a sugar moiety to the chalcone backbone, is another strategy to modify its properties. While specific studies on glycosides of this compound are not prevalent, research on related flavonoids (which are biosynthesized from chalcones) and other chalcones provides insight into the effects of this modification. nih.govnih.gov Attaching a glycoside group generally increases the water solubility of the parent compound. nih.gov This can significantly alter its pharmacokinetic profile, including absorption and bioavailability. nih.gov The sugar moiety can also influence how the molecule interacts with cellular targets and may play a role in directing the compound within a biological system. nih.gov
Conclusion
2-Chloro-4'-fluorochalcone stands as a testament to the ongoing exploration and significance of chalcones in chemical and medicinal research. Its unique halogenated structure provides a platform for investigating the intricate relationships between chemical composition, molecular properties, and biological function. The synthesis of this compound, primarily through the Claisen-Schmidt condensation, allows for its detailed characterization and evaluation. Structural analysis, aided by both experimental techniques like X-ray crystallography and computational methods, offers deep insights into its molecular geometry and electronic nature. The diverse biological activities reported for halogenated chalcones, including antimicrobial, anticancer, and anti-inflammatory properties, underscore the potential of this compound as a lead compound for the development of novel therapeutic agents. Further research into this and related compounds will undoubtedly continue to expand our understanding of the vast potential held within the chalcone (B49325) framework.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. It is frequently used to determine a molecule's optimized geometry, electronic properties, and spectroscopic features. For chalcone (B49325) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are standard for providing insights into molecular stability and reactivity.
Electronic Properties and Energy Gap Analysis
This analysis focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
Specific values for the HOMO energy, LUMO energy, and the resulting energy gap for 2-Chloro-4'-fluorochalcone are not available in the reviewed literature.
Table 1: Hypothetical Electronic Properties of this compound (Illustrative) No data available in published literature. Table is for illustrative purposes only.
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying the electrophilic and nucleophilic sites involved in molecular interactions. On an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential. For a chalcone, the carbonyl oxygen atom typically shows a region of high negative potential, making it a key site for hydrogen bonding.
A specific MEP map or analysis detailing the potential values for this compound has not been found in published studies.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are crucial in drug discovery for predicting the binding mode and affinity of a compound with a specific biological target.
Ligand-Protein Interactions and Binding Affinity Prediction
Docking studies for chalcone derivatives often investigate their interactions with target enzymes or receptors, such as kinases, oxidases, or tubulin. The simulation identifies key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the chalcone and the amino acid residues in the protein's active site. The predicted binding affinity, usually expressed as a binding energy (in kcal/mol), quantifies the strength of this interaction, with more negative values indicating a stronger bond.
No specific molecular docking studies detailing the ligand-protein interactions or predicting the binding affinity of this compound with any protein target were found in the scientific literature.
Table 2: Hypothetical Molecular Docking Results for this compound (Illustrative) No data available in published literature. Table is for illustrative purposes only.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In the context of drug design, MD simulations can assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex in a dynamic environment (e.g., in water), researchers can observe how the interactions change over time, providing a more realistic understanding of the binding stability. Key metrics from MD simulations include Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
There are no available research articles detailing the results of MD simulations performed on this compound, either alone or in complex with a protein.
Hirshfeld Surface Analysis and Intermolecular Interactions
While Hirshfeld surface analyses have been published for structurally similar chloro- and fluoro-substituted chalcones, a specific study providing the Hirshfeld surface analysis and the percentage contributions of different intermolecular contacts for this compound could not be located.
Table 3: Hypothetical Hirshfeld Surface Interaction Percentages for this compound (Illustrative) No data available in published literature. Table is for illustrative purposes only.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | Data not available |
| C···H/H···C | Data not available |
| O···H/H···O | Data not available |
| F···H/H···F | Data not available |
| Cl···H/H···Cl | Data not available |
Structure-Property Relationship Predictions
Computational and theoretical chemistry studies offer profound insights into the structure-property relationships of this compound. By employing quantum chemical calculations, researchers can predict and rationalize various chemical and electronic properties of the molecule, which in turn correlate with its reactivity and potential biological activity. Density Functional Theory (DFT) has been a particularly valuable tool in elucidating these relationships for chalcone derivatives.
A systematic DFT analysis performed on a series of chlorinated chalcones provides a framework for understanding the impact of halogen substitution on the electronic properties of the chalcone scaffold scirp.orgscispace.com. These in-silico studies are crucial for predicting the behavior of molecules and for the rational design of new compounds with optimized properties scispace.com.
Detailed findings from these theoretical investigations reveal key descriptors that govern the reactivity and characteristics of chlorinated chalcones.
Global and Local Reactivity Descriptors:
Quantum chemical properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting the chemical reactivity of a molecule. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity scirp.org.
For a series of sixteen chlorinated chalcones, DFT calculations at the B3LYP/6-31G* level of theory were used to determine these and other reactivity descriptors scirp.orgscispace.com. The analysis of these frontier molecular orbitals provides valuable information regarding nodal patterns and the contributions of individual atoms to the orbitals scirp.org.
Interactive Table: Calculated Properties of Chlorinated Chalcones
| Compound Series | Property | Value |
|---|---|---|
| Chlorinated Chalcones | HOMO-LUMO Energy Gap | Varies with substitution |
| Chlorinated Chalcones | Chemical Hardness | Correlates with energy gap |
| Chlorinated Chalcones | Chemical Softness | Inversely related to hardness |
| Chlorinated Chalcones | Electronegativity | Influenced by substituents |
Influence of Substituent Position:
The positioning of the chlorine and fluorine atoms on the aromatic rings of this compound significantly influences its electronic properties. For instance, in a study of chlorinated chalcones, the largest HOMO-LUMO energy gaps were observed in compounds with a chlorine substituent at the 2'-position scirp.org. While this specific study did not include the 4'-fluoro substitution, it highlights the sensitivity of the electronic structure to the location of halogen atoms.
The lipophilicity of the molecule, often quantified by the logarithm of the partition coefficient (logP), is also affected by halogenation. The addition of chlorine atoms has been shown to increase the logP value, indicating greater lipophilicity scirp.org. This property is critical for predicting the absorption, distribution, metabolism, and excretion (ADME) characteristics of a compound.
Reactivity and Fukui Functions:
Local reactivity descriptors, such as Fukui functions, are employed to identify specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack scirp.orgscispace.com. These calculations can pinpoint the reactive centers of this compound, providing a theoretical basis for its interaction with biological macromolecules. The analysis of Fukui dual descriptors further refines these predictions, offering a more detailed map of the molecule's reactivity scispace.com. These computational insights are instrumental in the ongoing efforts to design and synthesize novel chalcone derivatives with enhanced and specific biological activities scispace.com.
Derivatization and Lead Optimization Strategies
Synthetic Modification for Enhanced Bioactivity and Selectivity
The core structure of 2-Chloro-4'-fluorochalcone is systematically modified to explore structure-activity relationships (SAR). The introduction of various substituents onto the aromatic rings can significantly influence the compound's biological effects. For instance, research on other chlorinated chalcone (B49325) derivatives has shown that the presence and position of substituents like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups can impart potent antioxidant and cytotoxic activities. aip.org
Chemical modifications, such as the introduction of additional halogen atoms or other functional groups, can enhance biological activity. researchgate.net Fluorinated chalcones, in particular, have been synthesized and evaluated for activities such as 5-lipoxygenase inhibition and antitumor effects. nih.gov The goal of these modifications is to modulate the electronic properties, lipophilicity, and steric profile of the molecule to achieve stronger and more selective interactions with biological targets.
Bioisosteric Replacements in Chalcone Scaffold
Bioisosteric replacement is a key strategy in drug design used to improve a molecule's properties while maintaining its desired biological activity. nih.govresearchgate.net This involves substituting a functional group with another that has similar physical and chemical properties. In the this compound scaffold, bioisosteric replacements could be applied to several positions.
Halogen Replacement : The chlorine atom on one ring or the fluorine atom on the other could be replaced with other groups. For example, a trifluoromethyl group (-CF3) could be used as a bioisostere for the chlorine atom to potentially enhance lipophilicity and metabolic stability.
Aromatic Ring Replacement : One or both of the phenyl rings could be substituted with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene). This "scaffold hopping" approach can lead to novel chemical entities with different patentability and potentially improved pharmacokinetic profiles. nih.gov
These replacements aim to fine-tune the molecule's interaction with its target, improve its absorption, distribution, metabolism, and excretion (ADME) properties, and reduce potential toxicity. nih.gov
Hybrid Molecule Design
Hybrid molecule design involves covalently linking two or more distinct pharmacophores to create a single molecule with multiple pharmacological activities. nih.govnih.gov This approach can lead to compounds with enhanced efficacy, novel mechanisms of action, or the ability to overcome drug resistance. nih.gov
Glycosylation for Improved Pharmacokinetic Properties
Glycosylation, the attachment of sugar moieties to a molecule, is a strategy used to enhance the pharmacokinetic properties of a compound, such as its solubility and bioavailability. researchgate.net This biotransformation can significantly influence a drug's absorption and distribution in the body.
For chlorinated flavonoids and related compounds like chalcones, the addition of a glucosyl moiety may improve their biological profile. researchgate.net In the case of this compound, glycosylation could be achieved either through chemical synthesis or biotechnological methods. This modification could potentially increase the compound's water solubility, facilitating its administration and absorption, and alter its interaction with metabolic enzymes, possibly leading to a longer half-life.
Conversion to Heterocyclic Derivatives (e.g., pyrazolines) and their Biological Assessment
One of the most widely explored derivatization strategies for chalcones is their conversion into five-membered heterocyclic compounds, particularly pyrazolines. nih.gov The reactive α,β-unsaturated ketone system in the chalcone backbone readily undergoes cyclization reactions with reagents like hydrazine (B178648) hydrate (B1144303) or its derivatives to yield pyrazolines. wisdomlib.orgnih.gov This conversion transforms the planar chalcone structure into a non-planar, more rigid heterocyclic system, which can lead to a significant change in biological activity.
Pyrazoline derivatives synthesized from various chalcone precursors have demonstrated a broad range of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. nih.govrjptonline.orgnih.gov For example, the reaction of chalcones with hydrazine hydrate in ethanol (B145695) is a common and efficient method to produce these derivatives. wisdomlib.org The resulting pyrazolines are then subjected to biological screening. Studies have shown that some chalcone-derived pyrazolines exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as significant antifungal activity. sphinxsai.comwisdomlib.org
The biological potency of these pyrazoline derivatives is often compared to standard drugs. For instance, in antimicrobial assays, the activity of newly synthesized pyrazolines might be evaluated against standards like Ampicillin and Griseofulvin. sphinxsai.com In anticancer studies, pyrazoline derivatives have been identified as potent inhibitors in various cancer cell lines. nih.govnih.gov
Table 1: Biological Assessment of Pyrazoline Derivatives from Chalcones
| Chalcone Precursor Type | Resulting Heterocycle | Biological Activity Assessed | Key Findings | Reference(s) |
| Substituted Chalcones | Pyrazoline Derivatives | Antimicrobial (Antibacterial & Antifungal) | Some compounds showed excellent antimicrobial activity, while most exhibited moderate activity. | rjptonline.org |
| Furan-2-carbaldehyde derived Chalcones | Pyrazoline Derivatives | Antimicrobial (Antibacterial & Antifungal) | Several derivatives showed significant antibacterial and antifungal activity when compared to standard drugs. | sphinxsai.com |
| 4'-Fluoro-2'-hydroxychalcones | Dihydropyrazole Derivatives | Antioxidant, Anti-inflammatory, Analgesic | A strong correlation was found between the activities of the parent chalcones and their dihydropyrazole derivatives. | nih.gov |
| General Chalcones | Acetyl- and Propionyl-pyrazoline Derivatives | Anticancer (HER2 Inhibition) | A specific chalcone derivative demonstrated highly potent inhibitory efficacy against the ELF3-MED23 interaction, showing excellent anticancer activity. | nih.govelifesciences.orgelifesciences.org |
| Chalcones with Thiazole Moiety | Pyrazolylthiazolone Derivatives | Anticancer & Antimicrobial | A pyrazoline derivative with a fluorine substituent was the most active against a human hepatocellular carcinoma cell line. | nih.gov |
Future Perspectives and Research Directions
Advancements in Synthetic Methodologies
The traditional synthesis of chalcones, including 2-Chloro-4'-fluorochalcone, has been dominated by the Claisen-Schmidt condensation reaction, which involves reacting an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) in the presence of a strong acid or base catalyst. nih.govresearchgate.netkoreascience.kr While effective, this conventional method often suffers from drawbacks such as long reaction times, reliance on harsh catalysts, and the use of volatile organic solvents. nih.govpropulsiontechjournal.com
Future research is progressively shifting towards "green chemistry" approaches to improve efficiency, safety, and environmental sustainability. propulsiontechjournal.com Key areas for advancement include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically reduce reaction times from hours to mere seconds or minutes, often leading to higher yields. propulsiontechjournal.comnih.gov
Solvent-Free Grinding: A mechanical method where reactants and a solid catalyst (e.g., solid sodium hydroxide) are ground together in a mortar, eliminating the need for solvents entirely. propulsiontechjournal.comnih.gov
Ultrasonic Irradiation: The use of ultrasound waves can accelerate the reaction rate by lowering the activation energy, providing another efficient and environmentally friendly alternative. propulsiontechjournal.comnih.gov
Novel Catalysts and Solvents: Research into recyclable catalysts like zeolites and the use of greener solvents such as glycerin or ionic liquids is a promising frontier. nih.govscielo.brgoogle.com For instance, the synthesis of a key precursor, 2-chloro-4'-fluoroacetophenone, has been demonstrated using an ionic liquid to replace traditional Friedel-Crafts catalysts, thereby reducing waste. google.com
These advanced methodologies promise not only a more sustainable production of this compound but also facilitate the rapid synthesis of a diverse library of related analogs for structure-activity relationship studies.
Comprehensive In Vivo Preclinical Evaluation
While in vitro assays provide valuable preliminary data, the therapeutic potential of this compound can only be validated through comprehensive in vivo preclinical studies. Currently, specific in vivo data for this compound is lacking, but the research path is well-defined by studies on other chalcone (B49325) derivatives. acs.orgmdpi.com Future evaluations must involve well-established animal models to assess efficacy, safety, and pharmacodynamics.
Based on the known activities of related chalcones, key in vivo studies should include:
Anti-inflammatory Models: Using models such as carrageenan-induced paw edema in rodents to evaluate the compound's ability to mitigate acute inflammation. acs.org Analgesic effects can be concurrently assessed using hot plate and acetic acid-induced writhing tests. acs.org
Anticancer Models: Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are crucial for evaluating antitumor efficacy. nih.govnih.gov Studies on 2'-hydroxy chalcone derivatives have successfully used such models to demonstrate anticancer effects in vivo. researchgate.net
Infection Models: Should in vitro testing reveal potent antimicrobial activity, subsequent studies in animal models of bacterial or fungal infection will be necessary to determine in vivo efficacy.
These studies are essential for establishing a proof-of-concept for the compound's therapeutic utility and for identifying the most promising clinical indications.
Exploration of Novel Biological Targets
The chalcone scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. nih.gov Identifying the specific molecular targets of this compound is a critical step in understanding its mechanism of action and guiding further development. The broad bioactivity of related chalcones suggests numerous potential targets that warrant investigation. nih.govresearchgate.netrsc.org
Future research should focus on screening this compound against a panel of targets known to be modulated by other chalcones.
| Target Class | Specific Examples | Potential Therapeutic Area | Reference |
| Structural Proteins | Tubulin (Colchicine Binding Site) | Cancer | nih.govnih.gov |
| Enzymes | Cyclooxygenases (COX-1, COX-2) | Inflammation, Pain | nih.gov |
| Lipoxygenases (5-LOX) | Inflammation | nih.gov | |
| Cholinesterases (AChE, BuChE) | Alzheimer's Disease | researchgate.netnih.gov | |
| Cathepsins (B, K, L) | Cancer, Osteoporosis | nih.govresearchgate.net | |
| Histone Deacetylases (HDAC) | Cancer | rsc.org | |
| Topoisomerases I & II | Cancer | rsc.org | |
| Kinases & Signaling | Epidermal Growth Factor Receptor (EGFR) | Cancer | rsc.org |
| Nuclear Factor-kappa B (NF-κB) Pathway | Inflammation, Cancer | researchgate.net |
Systematic screening against these and other relevant targets will provide a mechanistic foundation for the observed biological activities and help prioritize the most promising therapeutic avenues.
Development of Structure-Guided Drug Design Strategies
To optimize the potency and selectivity of this compound, future efforts must employ structure-guided drug design strategies. This approach combines computational modeling with synthetic chemistry to rationally design improved analogs.
Key components of this strategy include:
Molecular Docking: In silico docking studies are invaluable for predicting and analyzing the binding interactions of this compound within the active site of identified biological targets, such as tubulin or various enzymes. mdpi.comdergipark.org.tr This helps to explain the compound's activity at a molecular level.
Structure-Activity Relationship (SAR) Studies: A systematic synthetic modification of the this compound scaffold is essential. This involves altering the substitution patterns on both aromatic rings to probe the effects of different functional groups on biological activity. nih.gov The presence of the electron-withdrawing chloro and fluoro groups on the parent compound provides a critical starting point for understanding these relationships. nih.gov
Quantitative SAR (QSAR): Developing QSAR models can establish a mathematical relationship between the chemical structure and biological activity, enabling the prediction of potency for novel, unsynthesized analogs.
These computational and synthetic strategies will accelerate the optimization process, leading to the development of next-generation chalcones with enhanced therapeutic profiles.
Addressing Toxicity Concerns and Improving Pharmacokinetics
A significant hurdle for the clinical translation of any new chemical entity is its safety and pharmacokinetic profile. Chalcones, while biologically active, are known to face challenges in these areas.
Toxicity Profile: Future research must rigorously evaluate the cytotoxicity of this compound. While some fluorinated chalcones have shown promising selectivity, exhibiting toxicity towards cancer cells over normal cells, others have demonstrated potential for myotoxicity in zebrafish models. nih.govmdpi.com A comprehensive toxicological assessment, including in vitro assays on normal human cell lines and in vivo animal studies, is imperative to establish a safe therapeutic window.
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of chalcones are often suboptimal, with poor oral bioavailability being a primary concern. nih.gov The introduction of fluorine atoms, as in this compound, is a known strategy to improve metabolic stability and bioavailability. nih.govmdpi.com Future work should focus on:
In Vitro ADME Assays: Conducting assays to determine metabolic stability in liver microsomes, plasma protein binding, and cell permeability.
In Vivo Pharmacokinetic Studies: Performing studies in animal models to determine key parameters like half-life, peak plasma concentration (Cmax), and absolute bioavailability. nih.gov
In silico ADME prediction tools can be used for initial screening, but empirical laboratory data is essential for validation. dergipark.org.trresearchgate.net
Potential for Combination Therapies
The complexity of diseases like cancer often necessitates treatment with multiple therapeutic agents. Exploring the potential of this compound in combination therapies represents a promising strategic direction. Combining this chalcone with existing drugs could lead to synergistic effects, reduced dosages, and the ability to overcome drug resistance.
Future research should investigate:
Synergy with Chemotherapeutics: Assessing whether this compound can sensitize resistant cancer cells to standard-of-care chemotherapy agents. Certain chalcone derivatives have already shown potential in combating drug resistance. nih.gov
Combination with Antibiotics: Studies have shown that fluorinated chalcones can act synergistically with existing antibiotics, potentially revitalizing their efficacy against resistant bacterial strains. mdpi.com
Adjuvant Therapy: Evaluating the compound's role as an adjuvant to reduce the side effects or enhance the primary effect of other potent drugs.
By investigating these combinations, the therapeutic applicability of this compound could be significantly broadened beyond its potential as a standalone agent.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-Chloro-4'-fluorochalcone and confirming its purity?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation, reacting 2-chloroacetophenone with 4-fluorobenzaldehyde under basic conditions (e.g., NaOH/ethanol). Purification involves recrystallization using ethanol or methanol. Purity is confirmed via HPLC (≥98% purity threshold), 1H/13C NMR (verifying aromatic proton environments and carbonyl resonance at ~190 ppm), and melting point comparison with literature values (e.g., derivatives like 2,4-dimethoxy-4'-fluorochalcone exhibit mp 117–122°C ). Yield optimization may require adjusting stoichiometry or reaction time.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assign peaks for chloro (δ ~4.5 ppm for CH2Cl) and fluorophenyl groups (distinct coupling patterns).
- FTIR : Confirm carbonyl stretch (~1650 cm⁻¹) and C-Cl/C-F vibrations (~750 cm⁻¹ and ~1220 cm⁻¹, respectively).
- Mass spectrometry (ESI/HRMS) : Validate molecular ion [M+H]+ at m/z 264.04 (C15H10ClFO).
Cross-referencing with databases like PubChem ensures structural integrity .
Q. What in vitro models are appropriate for preliminary screening of anti-inflammatory activity?
- Methodological Answer : Use lipopolysaccharide (LPS)-induced RAW 264.7 macrophages or THP-1 monocytes. Measure IL-6 suppression via ELISA (e.g., 2-chloro-4'-methoxychalcone reduces IL-6 mRNA by 50% at 10 µM in LPS models ). Include positive controls (e.g., dexamethasone) and dose-response curves (IC50 calculation).
Advanced Research Questions
Q. How can density-functional theory (DFT) predict electronic properties and reactivity of this compound?
- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with a 6-311+G(d,p) basis set to model frontier molecular orbitals (HOMO-LUMO gaps). Validate against experimental UV-Vis spectra (λmax ~350 nm for π→π* transitions). DFT also predicts electrophilic reactivity at the α,β-unsaturated carbonyl site, guiding derivatization strategies .
Q. What experimental strategies resolve discrepancies in reported melting points of derivatives?
- Methodological Answer : Discrepancies may arise from polymorphism or impurities. Use differential scanning calorimetry (DSC) to identify polymorphic transitions. Compare crystallization solvents (e.g., ethanol vs. acetone) and purity via HPLC-MS. For example, 2,4-dimethoxy-4'-fluorochalcone shows mp variability (117–122°C) due to solvent-dependent crystal packing .
Q. How to design a longitudinal study assessing chronic toxicity in animal models?
- Methodological Answer :
- Dosing : Administer this compound orally (10–100 mg/kg/day) to rodents over 90 days.
- Endpoints : Monitor hematological parameters, liver/kidney function (ALT, creatinine), and histopathology.
- Controls : Include vehicle and positive control groups (e.g., known hepatotoxins).
Follow OECD Guideline 452 for protocol alignment .
Q. How to address inconsistent bioactivity data across studies (e.g., IL-6 inhibition)?
- Methodological Answer : Standardize assay conditions:
- Cell viability : Use MTT assays to rule out cytotoxicity confounding IL-6 measurements.
- Reproducibility : Validate across multiple cell lines (e.g., primary vs. immortalized cells).
- Data reporting : Include full dose-response tables (e.g., % inhibition at 1–50 µM) and statistical power analysis .
Data Reporting and Reproducibility
Q. What guidelines ensure rigorous documentation of synthetic and analytical data?
- Methodological Answer : Follow journal-specific standards (e.g., Beilstein Journal of Organic Chemistry):
- Synthesis : Report yields, purification methods, and spectral data (NMR shifts, HPLC traces).
- Analytical thresholds : Specify purity criteria (e.g., ≥95% by HPLC).
- Supporting information : Deposit raw spectral data in repositories like PubChem .
Q. How to validate computational predictions of metabolic pathways?
- Methodological Answer : Combine in silico tools (e.g., SwissADME for CYP450 metabolism) with in vitro microsomal assays. Compare predicted metabolites (e.g., hydroxylated derivatives) with LC-MS/MS results from hepatocyte incubations .
Tables for Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
